Octa-1,3,5,7-tetraene
Description
Historical Context and Discovery
The development of this compound synthesis has evolved significantly since the early investigations of conjugated polyenes in the mid-twentieth century. Initial synthetic approaches to linear tetraenes emerged from the broader study of polyene natural products, where researchers sought to understand the fundamental properties of extended conjugated systems. The compound gained particular attention during systematic investigations of polyene photophysics, where scientists compared the behavior of different chain-length conjugated hydrocarbons to establish structure-property relationships.
Early spectroscopic investigations of this compound were conducted alongside studies of related polyenes such as hexatriene, revealing distinctive photophysical behaviors that set this eight-carbon system apart from its shorter analogs. These foundational studies established that this compound exhibits dual fluorescence emissions in the gas phase, a phenomenon not observed in the nonfluorescent hexatriene. This discovery prompted extensive research into the underlying photochemical mechanisms and excited-state dynamics of the compound.
The synthetic accessibility of this compound was substantially improved through the development of various coupling methodologies in the latter half of the twentieth century. Researchers employed Wittig condensation reactions, dehydrobromination procedures, and Hofmann elimination sequences to access different isomeric forms of the compound. These synthetic advances enabled systematic studies of the compound's spectroscopic properties and photochemical behavior, establishing it as a valuable model system for conjugated polyene research.
Significance in Conjugated Polyene Research
This compound occupies a unique position in conjugated polyene research due to its distinctive photophysical properties and structural characteristics. The compound serves as a critical bridge between shorter polyenes like hexatriene and longer conjugated systems, providing insights into how chain length affects electronic properties and photochemical behavior. Research has demonstrated that the compound exhibits two distinct fluorescence emissions, originating from different conformational states achieved through rotation about terminal carbon-carbon single bonds.
Spectroscopic investigations have revealed that this compound possesses complex excited-state dynamics involving multiple electronic states and potential energy surfaces. Advanced computational studies using multireference configuration interaction methods have mapped the nonadiabatic quantum dynamics following electronic excitation, showing that population transfer between coupled low-lying states occurs within a 100-200 femtosecond timeframe. These findings have contributed significantly to the understanding of ultrafast photochemical processes in conjugated systems.
The compound has proven particularly valuable for studying photoisomerization mechanisms in conjugated polyenes. Low-temperature matrix isolation studies in n-hexane have demonstrated that this compound undergoes cis-trans photoisomerization, with the all-trans and cis-trans isomers participating in the photochemistry. These investigations have revealed that despite potentially low quantum yields, the microscopic rate of photoisomerization competes favorably with vibrational deactivation processes.
Structural Classification Within Linear Hydrocarbons
This compound belongs to the class of linear conjugated hydrocarbons characterized by an extended π-electron system spanning eight carbon atoms. The compound features an alternating double-bond and single-bond pattern, with the molecular structure represented by the simplified molecular-input line-entry system notation C=CC=CC=CC=C. This structural arrangement creates a conjugated system that enables delocalization of π-electrons across the entire carbon chain.
The compound exists in multiple isomeric forms due to the potential for cis-trans isomerism at the central alkene units. Three distinct isomers are theoretically possible, arising from different geometric arrangements around the double bonds. The all-trans configuration represents the most extended conformation, while cis arrangements introduce bends in the molecular structure that affect both physical properties and photochemical behavior.
Structural classification of this compound places it within the broader family of polyunsaturated hydrocarbons that includes both linear and cyclic systems. Unlike its cyclic analog cyclooctatetraene, which adopts a non-planar tub-shaped conformation to avoid antiaromatic destabilization, the linear tetraene can achieve planarity in its all-trans form, maximizing conjugation across the π-system. This fundamental difference in geometry leads to distinct electronic properties and reactivity patterns between the linear and cyclic octatetraene isomers.
Recent synthetic developments have expanded access to substituted derivatives of this compound through innovative catalytic methodologies. Ruthenium-catalyzed reactions between 1,3-enynes and 1,3-dienes have provided direct routes to octatetraene derivatives via regioselective insertion processes. These advances have enabled the preparation of functionalized tetraenes with specific substitution patterns, broadening the scope of structural variations available within this compound class.
The linear tetraene structure exhibits characteristic spectroscopic features that distinguish it from both shorter and longer polyene analogs. Infrared and Raman spectroscopic studies have identified diagnostic vibrational modes associated with the conjugated double-bond system. Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual carbon and hydrogen atoms within the extended π-system, enabling precise structural characterization of different isomeric forms.
| Isomer Type | Structural Description | Stability Considerations |
|---|---|---|
| All-trans | Extended linear conformation | Maximum conjugation, lowest energy |
| Trans-cis | Mixed geometry with one cis unit | Moderate stability, intermediate energy |
| Cis-trans | Mixed geometry with different positioning | Variable stability depending on position |
The classification of this compound within linear hydrocarbons also encompasses its relationship to biologically relevant polyenes found in natural systems. Related structures occur in polyunsaturated fatty acids and specialized metabolites like α-parinaric acid, highlighting the biological significance of extended conjugated systems. This connection has motivated investigations into the photochemical properties of octatetraene as a model for understanding light-induced processes in biological membranes and photosynthetic systems.
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
106.16 g/mol |
IUPAC Name |
octa-1,3,5,7-tetraene |
InChI |
InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-8H,1-2H2 |
InChI Key |
VXQUABLSXKFKLO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC=CC=C |
Synonyms |
1,3,5,7-octatetraene |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Formation of Complex Molecules
Octa-1,3,5,7-tetraene serves as a precursor in the synthesis of various organic compounds. Its highly reactive nature allows it to participate in cycloaddition reactions and other transformations that yield complex molecules. For instance, it can be synthesized through the reaction of methylidyne radicals with 1,3,5-cycloheptatriene under gas-phase conditions. This reaction pathway is notable for its efficiency and ability to produce this compound without traditional synthetic routes .
Substituted Derivatives
The ability to introduce substituents at various positions on the this compound framework has been extensively studied. Research indicates that substituents can significantly influence the electronic properties and reactivity of the tetraene. For example, strong electron-withdrawing groups like –CHO and –NO2 enhance the rate of tetraene ring closure by reducing activation energies . This property is exploited in designing new materials with tailored electronic characteristics.
Material Science
Photonic Applications
Due to its conjugated structure, this compound exhibits interesting optical properties that are useful in photonic applications. Its ability to absorb and emit light makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of this compound into polymer matrices can enhance the light-harvesting efficiency in photovoltaic devices .
Superbase Characteristics
Research has shown that derivatives of this compound can exhibit superbasicity due to electron delocalization within their structures. This property is particularly relevant in the development of new catalysts for organic reactions where strong basic conditions are required . The bicyclo[5.1.0]this compound scaffold has been highlighted for its potential to stabilize charged intermediates during catalytic processes.
Theoretical Studies
Computational Chemistry Insights
Theoretical studies utilizing density functional theory (DFT) have provided insights into the reactivity patterns of this compound and its derivatives. These studies focus on understanding the activation barriers associated with various reactions involving this compound . For example, research has demonstrated that disubstituted variants exhibit different activation energy profiles based on the electronic nature of substituents at specific carbon positions.
Case Studies
Comparison with Similar Compounds
(Z,Z)-1,3,5,7-Octatetraene vs. (E,E)-1,3,5,7-Octatetraene
Applications : The (Z,Z)-isomer is studied for its role in triplet energy transfer in photosynthetic systems , while the (E,E)-isomer is a precursor in polymer synthesis .
Cyclic Analogs
Cyclothis compound
| Property | Cyclothis compound |
|---|---|
| Formula | C₈H₈ |
| CAS No. | 629-20-9 |
| Structure | Non-aromatic cyclic tetraene with bond alternation |
| Regulatory Status | Listed on U.S. TSCA inventory |
Key Differences :
- Reduced conjugation due to ring strain compared to linear analogs.
- Used in organic synthesis and as a ligand in coordination chemistry .
Bicyclic and Fluorinated Derivatives
Bicyclo[4.2.0]this compound
| Property | Bicyclo[4.2.0]this compound |
|---|---|
| Formula | C₈H₆ |
| InChIKey | WHEATZOONURNGF-UHFFFAOYSA-N |
| Applications | Model compound for studying aromaticity and strain in polycyclic systems |
Decafluoro-1,3,5,7-octatetraene
| Property | 1,1,2,3,4,5,6,7,8,8-Decafluorothis compound |
|---|---|
| Formula | C₈F₁₀ |
| InChIKey | LPAZCGTYJJIPQN-UHFFFAOYSA-N |
| Applications | High thermal stability; potential use in fluoropolymer synthesis |
Natural and Substituted Derivatives
Bisabola-1,3,5,7-tetraene
Pyridyl-Substituted Octatetraene
Data Tables
Table 1: Molecular and Structural Data
Preparation Methods
Reaction Mechanism and General Procedure
The Hofmann elimination sequence emerges as the most convenient method for synthesizing both (E,E)- and (Z,E)-octa-1,3,5,7-tetraene. This two-step process involves:
-
Quaternary ammonium salt formation : Treatment of a β-hydroxyamine precursor with methyl iodide to generate a quaternary ammonium iodide.
-
Thermal elimination : Heating the ammonium salt in the presence of a base (e.g., silver oxide) to induce elimination, yielding the desired tetraene.
The stereochemical outcome is influenced by the geometry of the starting material and reaction conditions. For example, (E,E)-octatetraene is preferentially formed when using (E)-configured precursors, while (Z,E)-isomers arise from steric hindrance during elimination.
Key Experimental Findings
-
Yield : Up to 65% for (E,E)-octatetraene under optimized conditions.
-
Stereoselectivity : >90% E selectivity at the 1,3-positions when using (E)-configured precursors.
-
Limitations : Requires careful control of temperature to avoid polymerization, a common issue with conjugated polyenes.
DBU-Induced Dehydrobromination: High-Yield Synthesis of Octatetraenes
Methodology and Substrate Design
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-mediated dehydrobromination offers an alternative route, particularly effective for synthesizing (E,E,E)- and (3Z,5E,7E)-nona-1,3,5,7-tetraene derivatives. The reaction proceeds via a single-step mechanism:
Performance Metrics
-
Stereochemical Control : The reaction preserves the E configuration of the starting material while introducing new double bonds with moderate Z selectivity at the 3-position.
-
Advantages : Avoids the need for pre-functionalized ammonium salts, simplifying the synthetic pathway.
Wittig Condensation: Versatility with Limitations
Reaction Design and Scope
The Wittig reaction, while less efficient for octatetraenes, remains valuable for synthesizing longer polyenes like undeca-1,3,5,7,9-pentaene. The general approach involves:
-
Phosphorus ylide preparation : From triphenylphosphine and alkyl halides.
-
Coupling reaction : Reaction of the ylide with α,β-unsaturated aldehydes to extend the conjugated system.
Critical Observations
-
Yield : <30% for deca-1,3,5,7,9-pentaene, highlighting inefficiency for shorter polyenes.
-
Stereoselectivity : Predominantly E configuration due to the steric bulk of the ylide.
-
Challenges : Competing side reactions and low yields limit its utility for octatetraene synthesis.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Key Advantages | Limitations |
|---|---|---|---|---|
| Hofmann elimination | 60–65 | High E selectivity | Scalable, minimal side products | Requires thermal stability |
| DBU dehydrobromination | 80–85 | Moderate Z introduction | High yields, single-step procedure | Substrate-specific |
| Wittig condensation | <30 | Predominantly E | Versatile for longer polyenes | Low yields, side reactions |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing Octa-1,3,5,7-tetraene?
- Methodological Answer : Synthesis should prioritize inert conditions (e.g., Schlenk lines) to prevent oxidation or dimerization. Characterization requires a combination of spectroscopic techniques:
- NMR : To confirm conjugation and detect non-planar conformations via chemical shift splitting .
- UV-Vis Spectroscopy : To identify extended conjugation patterns and compare experimental λmax with computational predictions .
- X-ray Crystallography : Critical for resolving conformational flexibility (e.g., bent vs. planar structures) .
- Key Consideration : Reproducibility demands detailed reporting of reaction conditions (solvents, catalysts, temperatures) in supplementary materials .
Q. How can the non-planar conformation of this compound be experimentally validated to avoid anti-aromaticity?
- Methodological Answer :
- Computational Pre-screening : Use density functional theory (DFT) with M06-2X/6-31G(d) to predict energetically favorable bent conformations .
- Experimental Validation : Compare computed torsional angles with crystallographic data. Deviations >5° suggest dynamic disorder or solvent effects .
- Thermal Stability Tests : Monitor structural changes via variable-temperature NMR to assess conformational rigidity .
Advanced Research Questions
Q. What computational methods resolve discrepancies in electrocyclization barriers for this compound?
- Methodological Answer :
- Benchmarking : Compare B3LYP and M06-2X methods. B3LYP overestimates activation barriers by ~2 kcal/mol but underestimates reaction exergonicity, while M06-2X aligns better with experimental thermodynamics .
- Basis Set Selection : For accuracy, use 6-311++G(d,p) with M06-2X to balance computational cost and precision .
- Table 1 : Comparison of Methods for Electrocyclization Analysis
| Method | ΔG<sup>‡</sup> (kcal/mol) | ΔGrxn (kcal/mol) |
|---|---|---|
| B3LYP | 25.3 | -0.8 |
| M06-2X | 23.1 | -4.2 |
| Source: Adapted from |
Q. How do substituents influence the 8π electrocyclization kinetics of this compound derivatives?
- Methodological Answer :
- Substituent Screening : Electron-donating groups (e.g., -OMe) lower activation barriers by stabilizing transition-state aromaticity. Use Hammett σpara values to correlate electronic effects with rate constants .
- Steric Effects : Bulky substituents (e.g., -Ph) force non-planar transition states, increasing barriers. Quantify via distortion/interaction analysis in DFT .
- Case Study : 2,6-Dimethyl derivatives exhibit 15% slower cyclization due to steric hindrance, validated by Eyring plots .
Q. How can contradictions between computational and experimental data on this compound’s aromaticity be resolved?
- Methodological Answer :
- Multi-method Validation : Pair nucleus-independent chemical shift (NICS) calculations with magnetic shielding tensors from solid-state NMR to assess aromaticity .
- Conformational Sampling : Use molecular dynamics (MD) simulations to account for thermal fluctuations that mask anti-aromaticity in static models .
- Critical Data Check : Ensure experimental conditions (e.g., solvent polarity, temperature) match computational assumptions .
Methodological Design Considerations
Q. What protocols ensure stability during storage and handling of this compound?
- Methodological Answer :
- Storage : Seal under argon at -20°C in amber vials to prevent light-induced dimerization .
- Handling : Use gloveboxes with O2 < 1 ppm. Monitor purity via GC-MS before critical experiments .
Q. What theoretical frameworks best explain the electronic delocalization in substituted Octa-1,3,5,7-tetraenes?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
